molecular formula C23H27N3O2S B2535193 3-(Benzenesulfonyl)-6-ethyl-4-(4-ethylpiperazin-1-yl)quinoline CAS No. 866843-19-8

3-(Benzenesulfonyl)-6-ethyl-4-(4-ethylpiperazin-1-yl)quinoline

Cat. No.: B2535193
CAS No.: 866843-19-8
M. Wt: 409.55
InChI Key: YNWQJJOWEFOMPT-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-6-ethyl-4-(4-ethylpiperazin-1-yl)quinoline is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a benzenesulfonyl group, an ethyl group, and an ethylpiperazinyl group attached to the quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-6-ethyl-4-(4-ethylpiperazin-1-yl)quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through sulfonylation reactions using benzenesulfonyl chloride and a base such as pyridine.

    Ethylation: The ethyl groups can be introduced through alkylation reactions using ethyl halides in the presence of a strong base like sodium hydride.

    Piperazine Derivatization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-6-ethyl-4-(4-ethylpiperazin-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and quinoline moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-6-ethyl-4-(4-ethylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as chloroquine and quinine, which are known for their antimalarial activity.

    Piperazine Derivatives: Compounds like piperazine and its derivatives, which are used as anthelmintic agents.

    Benzenesulfonyl Derivatives: Compounds such as benzenesulfonamide, which are used as antibacterial agents.

Uniqueness

3-(Benzenesulfonyl)-6-ethyl-4-(4-ethylpiperazin-1-yl)quinoline is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

3-(benzenesulfonyl)-6-ethyl-4-(4-ethylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2S/c1-3-18-10-11-21-20(16-18)23(26-14-12-25(4-2)13-15-26)22(17-24-21)29(27,28)19-8-6-5-7-9-19/h5-11,16-17H,3-4,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWQJJOWEFOMPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCN(CC4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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